N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Overview
Description
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Quinoxaline derivatives, in general, have been reported to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, resulting in a wide spectrum of biological effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of quinoxaline hydrazides with various aryl sulfonyl chlorides . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction may involve heating the mixture of reactants in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoxaline ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the quinoxaline ring, while oxidation and reduction reactions may result in the formation of quinoxaline derivatives with altered functional groups .
Scientific Research Applications
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide include:
- N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
- N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloro group on the quinoxaline ring and a methyl group on the benzenesulfonamide moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350392 | |
Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-41-8 | |
Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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